Cas no 1690507-70-0 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid structure](https://www.kuujia.com/scimg/cas/1690507-70-0x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid
- EN300-658231
- 1690507-70-0
-
- Inchi: 1S/C25H20F3NO4/c1-29(22(23(30)31)19-12-6-7-13-21(19)25(26,27)28)24(32)33-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,30,31)
- InChI Key: XRTFGOOWIFJYAW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(C(=O)O)N(C)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F
Computed Properties
- Exact Mass: 455.13444261g/mol
- Monoisotopic Mass: 455.13444261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 5.4
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658231-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 0.25g |
$1235.0 | 2023-05-29 | ||
Enamine | EN300-658231-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 0.5g |
$1289.0 | 2023-05-29 | ||
Enamine | EN300-658231-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 5g |
$3894.0 | 2023-05-29 | ||
Enamine | EN300-658231-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 2.5g |
$2631.0 | 2023-05-29 | ||
Enamine | EN300-658231-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 10g |
$5774.0 | 2023-05-29 | ||
Enamine | EN300-658231-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 1g |
$1343.0 | 2023-05-29 | ||
Enamine | EN300-658231-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 0.05g |
$1129.0 | 2023-05-29 | ||
Enamine | EN300-658231-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
1690507-70-0 | 0.1g |
$1183.0 | 2023-05-29 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Professional Introduction to Compound with CAS No. 1690507-70-0 and Product Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic Acid
Compound with the CAS number 1690507-70-0 and the product name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a fluorenylmethoxy carbonyl moiety and a trifluoromethylphenyl substituent, makes it a versatile candidate for further exploration in synthetic organic chemistry and bioactivity studies.
The molecular architecture of this compound is particularly noteworthy, as it combines elements that are known to enhance pharmacological properties such as solubility, metabolic stability, and binding affinity. The fluorenylmethoxy carbonyl group, often employed in peptide mimetics and protease inhibitors, contributes to the compound's ability to interact with biological targets in a precise manner. Meanwhile, the trifluoromethylphenyl moiety is recognized for its role in improving lipophilicity and metabolic resistance, which are critical factors in the design of novel therapeutics.
In recent years, there has been a growing interest in the development of compounds that incorporate fluorine atoms due to their ability to modulate pharmacokinetic profiles. The trifluoromethyl group, in particular, has been extensively studied for its effects on drug efficacy and duration of action. Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the advantages of using trifluoromethyl-substituted compounds in addressing various therapeutic challenges. For instance, studies have demonstrated that the introduction of trifluoromethyl groups can lead to increased binding affinity to biological receptors, thereby enhancing drug potency.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid involves sophisticated organic transformations that require careful optimization to ensure high yield and purity. Key steps in the synthesis include the protection-deprotection of functional groups, selective substitution reactions, and purification techniques such as column chromatography. The use of advanced synthetic methodologies ensures that the final product meets the stringent requirements for pharmaceutical applications.
One of the most promising applications of this compound is in the field of oncology. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation. The combination of a fluorenylmethoxy carbonyl group and a trifluoromethylphenyl substituent is particularly intriguing because it mimics the structure of known chemotherapeutic agents while introducing novel pharmacological properties. This dual functionality makes it an attractive candidate for further investigation as a potential lead compound in anticancer drug discovery.
Furthermore, the compound's structural features make it suitable for use as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its versatility to develop libraries of derivatives with tailored biological activities. These derivatives can be screened for various pharmacological properties, allowing for rapid identification of compounds with enhanced efficacy and reduced toxicity.
The role of computational chemistry in optimizing the properties of this compound cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how different structural modifications will affect biological activity. These predictions guide experimental efforts, significantly reducing the time and resources required to develop novel therapeutics.
Recent advancements in drug delivery systems have also opened new avenues for utilizing compounds like this one. Nanotechnology-based delivery platforms offer precise control over drug release profiles, which can enhance therapeutic outcomes while minimizing side effects. The unique chemical properties of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-[2-(trifluoromethyl)phenyl]acetic acid make it an ideal candidate for incorporation into such systems.
In conclusion, compound with CAS No. 1690507-70-0 represents a significant contribution to pharmaceutical chemistry due to its complex molecular structure and versatile functional groups. Its potential applications in oncology, protease inhibition, and drug delivery systems underscore its importance as a research tool and lead compound. As research continues to uncover new ways to harness its properties, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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